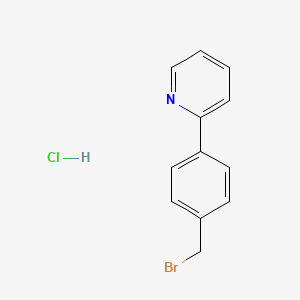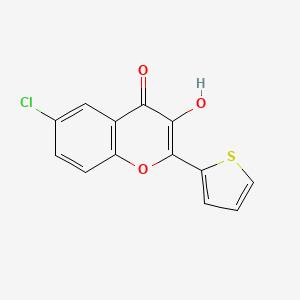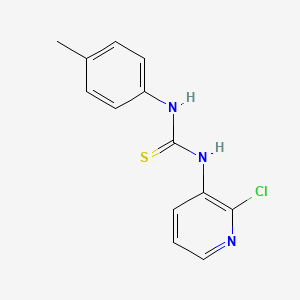
2-(4-(Bromomethyl)phenyl)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Bromomethyl)phenyl)pyridine hydrochloride is an organic compound with the molecular formula C12H10BrN·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)pyridine hydrochloride typically involves the bromination of 4-methylphenylpyridine. The process can be summarized as follows:
Bromination: 4-methylphenylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromomethyl group at the para position of the phenyl ring.
Hydrochloride Formation: The resulting 2-(4-(Bromomethyl)phenyl)pyridine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydrochloride formation steps.
化学反应分析
Types of Reactions
2-(4-(Bromomethyl)phenyl)pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
科学研究应用
2-(4-(Bromomethyl)phenyl)pyridine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-(Bromomethyl)phenyl)pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can interact with aromatic residues in the active site of enzymes or receptors, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)pyridine: Similar in structure but lacks the phenyl group.
4-(Bromomethyl)pyridine: Similar but the bromomethyl group is attached to the pyridine ring directly.
2-(4-Chloromethyl)phenyl)pyridine: Similar but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
2-(4-(Bromomethyl)phenyl)pyridine hydrochloride is unique due to the presence of both the bromomethyl group and the phenylpyridine structure
属性
分子式 |
C12H11BrClN |
|---|---|
分子量 |
284.58 g/mol |
IUPAC 名称 |
2-[4-(bromomethyl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H10BrN.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h1-8H,9H2;1H |
InChI 键 |
RIIJZDWVNPMZJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CBr.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)




![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)


![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)

![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)
